molecular formula C14H15ClFNO B5178767 N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B5178767
M. Wt: 267.72 g/mol
InChI Key: DUTDNCVTPKVCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the endocannabinoid system. CFM-2 is a synthetic compound that acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide works by selectively inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide increases levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a range of physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids produced by N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is its selectivity for FAAH, which allows for precise control over the levels of endocannabinoids in the body. However, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and its applications. One area of interest is the development of new and more selective FAAH inhibitors that can be used to study the endocannabinoid system in greater detail. Additionally, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and other FAAH inhibitors may have potential therapeutic applications for a range of conditions, including pain, inflammation, and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and its potential limitations.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-cyclohexen-1-one to form an intermediate product, which is then reacted with 2-(2-oxo-3-oxetanyl)benzoic acid to produce N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide in high yield and purity.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to increase levels of endocannabinoids in the body by inhibiting FAAH, leading to a range of potential therapeutic applications.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO/c15-12-7-10(3-4-13(12)16)17-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDNCVTPKVCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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